Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester
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Overview
Description
Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester: is an organic compound that belongs to the class of fatty acid esters. It is a derivative of octanoic acid, which is also known as caprylic acid. This compound is characterized by the presence of an acetyloxy group and a methylene group attached to the octanoic acid backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is through the esterification of octanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using octanoic acid and methanol. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: This compound can be reduced to form alcohols and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry:
- Used as a reactant in the synthesis of various organic compounds.
- Employed in studies involving esterification and acetylation reactions.
Biology:
- Investigated for its potential role in metabolic pathways and as a metabolite in certain organisms .
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Used as a component in biodiesel and other biofuels .
Mechanism of Action
The mechanism of action of octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The methylene group can also undergo various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Octanoic acid, methyl ester:
Octanoic acid, 3-hydroxy-, methyl ester: This compound has a hydroxyl group instead of the acetyloxy group, making it less reactive in certain chemical reactions.
Uniqueness: Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is unique due to the presence of both the acetyloxy and methylene groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
143164-94-7 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
methyl 3-acetyloxy-2-methylideneoctanoate |
InChI |
InChI=1S/C12H20O4/c1-5-6-7-8-11(16-10(3)13)9(2)12(14)15-4/h11H,2,5-8H2,1,3-4H3 |
InChI Key |
DUJDTKFEVNETQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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